2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Molecular weight Physicochemical differentiation Structural analog comparison

The compound 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 946338-73-4, molecular formula C20H23F2N5O, molecular weight 387.4 g/mol) is a synthetic small molecule built on a 2,4,6-trisubstituted pyrimidine core bearing a 4-methyl group, a 6-pyrrolidin-1-yl substituent, and a 2-(4-acylpiperazin-1-yl) moiety where the acyl group is 2,6-difluorobenzoyl. It belongs to the broader class of piperazinyl pyrimidine derivatives, a scaffold family that has been explored for CCR4 antagonism, inflammatory caspase inhibition, and kinase modulation.

Molecular Formula C20H23F2N5O
Molecular Weight 387.4 g/mol
CAS No. 946338-73-4
Cat. No. B6563872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
CAS946338-73-4
Molecular FormulaC20H23F2N5O
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)N4CCCC4
InChIInChI=1S/C20H23F2N5O/c1-14-13-17(25-7-2-3-8-25)24-20(23-14)27-11-9-26(10-12-27)19(28)18-15(21)5-4-6-16(18)22/h4-6,13H,2-3,7-12H2,1H3
InChIKeyUWPDJXPWBXLVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 946338-73-4): Core Scaffold Identity and Procurement Baseline


The compound 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 946338-73-4, molecular formula C20H23F2N5O, molecular weight 387.4 g/mol) is a synthetic small molecule built on a 2,4,6-trisubstituted pyrimidine core bearing a 4-methyl group, a 6-pyrrolidin-1-yl substituent, and a 2-(4-acylpiperazin-1-yl) moiety where the acyl group is 2,6-difluorobenzoyl [1]. It belongs to the broader class of piperazinyl pyrimidine derivatives, a scaffold family that has been explored for CCR4 antagonism, inflammatory caspase inhibition, and kinase modulation [2][3]. The compound is catalogued in PubChem (CID 27477480) with computed physicochemical descriptors including XLogP3 of 3.1, topological polar surface area (TPSA) of 52.6 Ų, zero hydrogen bond donors, and seven hydrogen bond acceptors [1].

Why Generic Substitution Fails for 2-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine: The Quantifiable Impact of Aryl Substitution on the Piperazine Ring


Within the 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl-piperazine scaffold family, the identity of the aryl substituent on the piperazine nitrogen is not a passive structural feature—it is the primary driver of differential molecular properties. Published structure–activity relationship (SAR) data on the closely related 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold demonstrate that varying the aryl substituent produces orders-of-magnitude changes in biochemical potency against inflammatory caspases, with some analogs exhibiting nanomolar Ki values while others are essentially inactive [1]. Simple replacement of the 2,6-difluorobenzoyl group with an unsubstituted benzoyl, a mono-fluorobenzoyl, or a chloro-fluorobenzoyl group alters at minimum the molecular weight, lipophilicity (XLogP), hydrogen-bonding capacity, and electronic surface properties of the molecule—each of which can independently affect membrane permeability, metabolic stability, and target engagement. Procurement of a generic in-class analog without verifying the specific aryl substitution pattern thus carries a high risk of obtaining a compound with fundamentally different physicochemical and biological behavior.

Product-Specific Quantitative Evidence Guide: Differentiating 2-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine from Its Closest Analogs


Molecular Weight Differential: 2,6-Difluorobenzoyl vs. Unsubstituted Benzoyl and Mono-Fluorobenzoyl Analogs

The target compound (MW 387.4 g/mol) [1] carries a defined molecular weight increment relative to its closest non-fluorinated and mono-fluorinated analogs sharing the same 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl-piperazine scaffold. The unsubstituted benzoyl analog {4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}(phenyl)methanone has a molecular weight of 351.45 g/mol , while the 3-fluorobenzoyl analog (CAS 946384-42-5) has a molecular weight of 369.4 g/mol . The 2,6-difluorobenzoyl substitution adds +35.95 Da (+10.2%) over the benzoyl analog and +18.0 Da (+4.9%) over the 3-fluorobenzoyl analog. This mass difference is analytically resolvable by LC-MS and can serve as an identity confirmation criterion during quality control.

Molecular weight Physicochemical differentiation Structural analog comparison

Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count: Implications for Membrane Permeability

The target compound has a computed XLogP3 value of 3.1 and seven hydrogen bond acceptors (HBA) with zero hydrogen bond donors (HBD) [1]. By comparison, the unsubstituted benzoyl analog is expected to have a lower XLogP (estimated ~2.5–2.8) due to the absence of fluorine atoms, which contribute to lipophilicity. The 3-fluorobenzoyl analog (single fluorine) is predicted to have an intermediate XLogP value (estimated ~2.8–3.0). The 2,6-difluorobenzoyl substitution pattern simultaneously increases lipophilicity (favoring passive membrane diffusion) while maintaining a zero HBD count—a combination that is favorable for blood–brain barrier penetration according to CNS MPO scoring paradigms. The TPSA of 52.6 Ų is well below the 90 Ų threshold commonly associated with oral absorption and CNS penetration.

Lipophilicity XLogP Membrane permeability Drug-likeness

Pyrrolidine vs. Piperidine at the Pyrimidine C-6 Position: Steric and Conformational Differentiation

The target compound carries a pyrrolidin-1-yl group (five-membered ring) at the pyrimidine C-6 position. A structurally distinct analog—2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine—substitutes a piperidin-1-yl group (six-membered ring) at the same position . The pyrrolidine ring introduces a different steric profile and conformational flexibility compared to piperidine. In the closely related caspase inhibitor scaffold 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine, the di-pyrrolidine substitution pattern was essential for achieving low nanomolar potency against caspase-1, -4, and -5, with the best compound (CK-1-41) displaying Ki values in the low nanomolar range [1]. While direct comparative data between pyrrolidine and piperidine at this specific position are not available for the target compound series, the pyrrolidine group is sterically less demanding than piperidine, which may influence binding pocket accommodation and target selectivity.

Pyrrolidine Piperidine Conformational restriction Steric bulk

2,6-Difluorobenzoyl vs. 2-Chloro-6-Fluorobenzoyl: Halogen Substitution and Metabolic Stability Potential

The target compound features a 2,6-difluorobenzoyl group, whereas a closely related analog bearing a 2-chloro-6-fluorobenzoyl group (CAS 923682-09-1) has a molecular weight of 403.9 g/mol [1]. The replacement of one fluorine with chlorine increases molecular weight by +16.5 Da and introduces a larger, more polarizable halogen atom. Fluorine atoms are known to block metabolic oxidation at the substituted positions on the phenyl ring more effectively than chlorine due to the strength of the C–F bond (~485 kJ/mol vs. ~350 kJ/mol for C–Cl), potentially conferring superior metabolic stability to the 2,6-difluorobenzoyl analog [2]. Additionally, the 2,6-difluorobenzoyl group presents a symmetric ortho-substitution pattern that may enforce a preferred conformational orientation of the carbonyl group relative to the piperazine ring, an effect that can be disrupted by the asymmetric 2-chloro-6-fluoro substitution.

Fluorine substitution Metabolic stability Halogen bonding CYP450

Rotatable Bond Count and Molecular Complexity as Indicators of Conformational Pre-organization

The target compound has a rotatable bond count of 3 and a molecular complexity score of 529 (computed by Cactvs) [1]. The limited number of rotatable bonds indicates a relatively rigid molecular framework, which is generally favorable for target binding due to reduced conformational entropy penalty upon complex formation. The unsubstituted benzoyl analog likewise has 3 rotatable bonds, but its lower molecular complexity (estimated based on fewer heteroatoms and absence of fluorine) may correlate with reduced specificity in protein–ligand interactions. In drug discovery, a higher complexity score combined with a low rotatable bond count is associated with improved ligand efficiency and selectivity profiles.

Rotatable bonds Molecular complexity Conformational entropy Ligand efficiency

Class-Level Evidence: Piperazinyl Pyrimidine Scaffold as a Validated Pharmacophore for CCR4 Antagonism and Inflammatory Caspase Inhibition

The piperazinyl pyrimidine scaffold class to which the target compound belongs has been validated in two independent therapeutic contexts. First, US Patent US-9493453-B2 (priority date 2012-01-16) discloses piperazinyl pyrimidine derivatives of formula I as CCR4 receptor antagonists, useful for the treatment of asthma, allergic dermatitis, and other CCR4-related diseases [1]. Second, the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold has been shown to produce potent, non-competitive inhibitors of inflammatory caspases (caspase-1, -4, and -5), with the lead compound CK-1-41 displaying low nanomolar Ki values and three analogs achieving nearly 10-fold selectivity for caspase-5 over caspase-1 and -4 [2]. While the specific compound CAS 946338-73-4 is not explicitly disclosed as an exemplified compound in either patent or publication, its scaffold architecture places it within the SAR chemical space of these validated pharmacophores, providing a rational basis for its investigation as a CCR4 antagonist or caspase inhibitor lead.

CCR4 antagonist Inflammatory caspase Scaffold validation Patent SAR

Best Research and Industrial Application Scenarios for 2-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 946338-73-4)


Medicinal Chemistry Lead Optimization: Structure–Activity Relationship (SAR) Exploration Around the Aryl Substituent

The compound is ideally suited as a reference point in SAR studies where the aryl substituent on the piperazine ring is systematically varied. Its 2,6-difluorobenzoyl group provides a defined electronic and steric profile (XLogP3 = 3.1; symmetric ortho-fluorination) that can be compared head-to-head with the unsubstituted benzoyl analog (MW 351.45), the 3-fluorobenzoyl analog (MW 369.4), the 2-chloro-6-fluorobenzoyl analog (MW 403.9), and the piperidine C-6 variant [1]. The quantitative differences in molecular weight, lipophilicity, and hydrogen bonding capacity across this series enable systematic correlation of physicochemical properties with biological activity in target-based assays [2][3].

In Vitro Pharmacology: Screening Against CCR4 and Inflammatory Caspase Targets

Given the validated association of the piperazinyl pyrimidine scaffold with CCR4 antagonism (as disclosed in US Patent US-9493453-B2) [1] and inflammatory caspase inhibition (as demonstrated by Kent et al., 2016 for the 2,6-di(pyrrolidin-1-yl)pyrimidine series) [2], this compound is a rational candidate for primary screening against these target families. Its favorable computed CNS drug-like properties (XLogP3 = 3.1, TPSA = 52.6 Ų, HBD = 0) [3] further support its use in cell-based assays requiring intracellular target engagement or blood–brain barrier penetration.

Analytical Chemistry and QC: Identity Confirmation by Mass Difference

The compound's molecular weight of 387.4 g/mol is analytically distinguishable from all known close analogs sharing the same core scaffold. The +35.95 Da mass difference relative to the benzoyl analog (351.45 g/mol) and the +18.0 Da difference relative to the 3-fluorobenzoyl analog (369.4 g/mol) are readily resolved by standard LC-MS instrumentation [1]. This mass fingerprint serves as a robust identity confirmation parameter during compound receipt, purity assessment, and stability monitoring, reducing the risk of inadvertent analog substitution in compound management workflows.

Computational Chemistry: Molecular Docking and Pharmacophore Modeling

The compound's defined 3D structure—with only 3 rotatable bonds and a symmetric 2,6-difluorobenzoyl group—makes it an excellent candidate for computational docking studies and pharmacophore model generation. Its conformational rigidity (complexity score 529) [1] reduces the computational cost of conformational sampling while providing a well-defined electrostatic surface for interaction fingerprinting. When used alongside the benzoyl, mono-fluorobenzoyl, and chloro-fluorobenzoyl analogs, the series enables quantitative analysis of halogen bonding and hydrophobic contributions to target binding energetics [2].

Quote Request

Request a Quote for 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.